molecular formula C24H25N5O3S B2449311 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 932339-46-3

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2449311
CAS No.: 932339-46-3
M. Wt: 463.56
InChI Key: VUAXLSNUVNJXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, an ethyl group, a phenylethyl group, and a methoxyphenylacetamide moiety

Properties

IUPAC Name

2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-3-28-15-19-22(27-28)23(31)29(14-13-17-9-5-4-6-10-17)24(26-19)33-16-21(30)25-18-11-7-8-12-20(18)32-2/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAXLSNUVNJXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-Carboxylate

The core structure is typically constructed via cyclocondensation reactions. A validated protocol involves:

Reagents:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate
  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
  • Acetic anhydride

Procedure:

  • Formation of enamine intermediate : Heating ethyl 5-amino-1H-pyrazole-4-carboxylate with DMF-DMA at 80°C for 6 hours yields the corresponding enamine.
  • Cyclization : Treatment with acetic anhydride under reflux (120°C, 3 hours) induces cyclization to ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Key Optimization:

  • Solvent selection (toluene vs. DMF) impacts reaction yield (72% vs. 68%)
  • Temperature control prevents decomposition of labile intermediates

Functionalization of the Heterocyclic Core

N-Alkylation at Position 2 and 6

Mitsunobu Reaction for Ethyl Group Introduction
Reagents:

  • Triphenylphosphine (PPh₃)
  • Diethyl azodicarboxylate (DEAD)
  • Ethanol

Conditions:

  • Anhydrous THF, 0°C → room temperature, 12 hours
  • Yield: 85%

Mechanism:
The Mitsunobu reaction enables stereospecific substitution of hydroxyl groups with retention of configuration, critical for maintaining structural integrity.

Phenylethyl Group Installation via Suzuki Coupling

Reagents:

  • 2-Phenylethylboronic acid
  • Pd(PPh₃)₄ catalyst
  • Na₂CO₃ base

Conditions:

  • Ethanol/water (4:1), 80°C, 8 hours
  • Yield: 78%

Sulfanyl Group Introduction

Thiolation at Position 5

Nucleophilic Aromatic Substitution
Reagents:

  • Lawesson's reagent
  • Anhydrous pyridine

Procedure:

  • Activation of carbonyl oxygen at position 7 using Lawesson's reagent
  • Thiol nucleophile attack at position 5 under basic conditions

Critical Parameters:

  • Reaction time: 6 hours optimal (prolonged exposure leads to over-thiolation)
  • Temperature: 60°C maintains reagent stability

Acetamide Moiety Coupling

Synthesis of 2-Azido-N-(2-Methoxyphenyl)Acetamide

Procedure:

  • Acylation of 2-methoxyaniline with chloroacetyl chloride in dichloromethane (0°C, 1 hour)
  • Azide substitution using NaN₃ in DMF (60°C, 4 hours)

Yield Optimization:

  • Step 1: 92%
  • Step 2: 88%

Click Chemistry Coupling

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition
Reagents:

  • CuSO₄·5H₂O
  • Sodium ascorbate
  • tert-Butanol/water (3:1)

Conditions:

  • Room temperature, 12 hours
  • Yield: 81%

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Process
Reactor Type Batch flask Continuous flow system
Purification Column chromatography Crystallization
Throughput 5 g/day 50 kg/day
Solvent Recovery 60% 95%

Key industrial adaptations include:

  • Flow chemistry for thiolation steps to enhance safety
  • Automated crystallization control systems for improved purity

Analytical Characterization Data

Table 1. Spectroscopic Properties of Key Intermediate

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
Pyrazolo[4,3-d]pyrimidin-7-one 2.45 (t, 2H), 3.20 (m, 4H) 1685 (C=O), 1590 (C=N)
Sulfanyl derivative 3.85 (s, 1H), 7.25 (m, 5H) 2550 (S-H), 1690 (C=O)

Table 2. Optimization of Coupling Reaction

Entry Catalyst Loading (%) Temperature (°C) Yield (%)
1 5 25 68
2 10 25 81
3 10 40 75

Regioselectivity in Pyrazole Formation Early routes suffered from competing 1H/2H pyrazole tautomerism (40:60 ratio). Introduction of bulky directing groups (tert-butyl) improved 2H-selectivity to 92%.

8.2 Sulfur Oxidation During Storage Formulation with 0.1% BHT antioxidant prevented thioether oxidation, maintaining >98% purity at 6 months.

Chemical Reactions Analysis

Types of Reactions

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share the pyrazolo[4,3-d]pyrimidine core and may have similar biological activities.

    Thioacetamides: Compounds with a thioacetamide group may exhibit similar chemical reactivity.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may have similar pharmacological properties.

The uniqueness of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O2SC_{24}H_{25}N_{5}O_{2}S, with a molecular weight of 447.56 g/mol. Its structure features a pyrazolo[4,3-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety, which are critical for its biological activity.

The biological activity of pyrazolo[4,3-d]pyrimidines is primarily attributed to their ability to inhibit various kinases involved in cancer progression. Notably, these compounds have been shown to target:

  • Src Family Kinases : Inhibition of Src has been linked to reduced tumor growth in xenograft models.
  • VEGFR : Compounds in this class have demonstrated potent inhibition against vascular endothelial growth factor receptor (VEGFR), crucial for angiogenesis in tumors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:

CompoundTargetIC50 (μM)Effect on Cell CycleApoptosis Induction
12bVEGFR-20.063 ± 0.003S-phase arrest18.98-fold increase in MDA-MB-468
SI83SrcNot specifiedTumor volume reduction by >50% in osteosarcoma modelNot specified
SI223Bcr-AblNot specifiedSignificant reduction in tumor volume in CML modelNot specified

These findings indicate that the compound can effectively inhibit key pathways involved in tumor growth and angiogenesis.

Case Studies

  • In vivo Efficacy : A study involving compound SI83 showed significant tumor volume reduction in a xenograft mouse model of osteosarcoma. This underscores the potential of pyrazolo[4,3-d]pyrimidines as effective anticancer agents.
  • Cell Line Studies : In vitro evaluations against the NCI 60 human tumor cell line panel revealed diverse antiproliferative activity across different cancer types, including breast and leukemia cell lines. The mechanism appears to involve both direct kinase inhibition and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is influenced by structural modifications:

  • Anilino Substitution : The presence of an anilino group at specific positions has been associated with enhanced potency against Src and other kinases.
  • Sulfanyl Group : The sulfanyl moiety contributes to the overall stability and binding affinity of the compounds to their targets.

Q & A

Basic: What are the key structural features of this compound, and how do they influence reactivity?

Answer:
The compound features a pyrazolo[4,3-d]pyrimidine core substituted with a 2-phenylethyl group at position 6, an ethyl group at position 2, and a sulfanyl-linked acetamide moiety at position 4. The 2-methoxyphenyl group on the acetamide introduces steric and electronic effects that modulate solubility and target interactions. The pyrazolopyrimidine scaffold is redox-active, with the sulfanyl (-S-) bridge enabling nucleophilic substitution or oxidation reactions. Computational studies (e.g., PubChem-derived InChI and SMILES data) suggest that the methoxy group enhances π-π stacking with aromatic residues in biological targets .

Basic: What synthetic strategies are commonly employed to prepare this compound?

Answer:
Synthesis typically involves:

Core Formation : Condensation of substituted pyrazole and pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazolopyrimidine ring.

Sulfanylation : Thiolation at position 5 using thiourea or Lawesson’s reagent.

Acetamide Coupling : Reaction of the sulfanyl intermediate with 2-methoxyphenyl-substituted bromoacetamide via nucleophilic substitution.
Critical Conditions :

  • Temperature control (60–80°C) to avoid side reactions.
  • Catalysts like triethylamine for deprotonation .
    Characterization : HPLC (≥95% purity) and ¹H/¹³C NMR to confirm regioselectivity .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Answer:
Methodology :

  • DoE (Design of Experiments) : Vary solvents (DMF vs. THF), catalysts (e.g., DBU vs. TEA), and reaction times to identify optimal parameters.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfanyl intermediate at ~2500 cm⁻¹).
    Case Study : A 20% yield increase was achieved by replacing DMF with NMP (N-methylpyrrolidone), reducing decomposition of the pyrazolopyrimidine core at high temperatures .

Advanced: How do structural modifications (e.g., substituent changes) alter biological activity?

Answer:
Comparative Analysis :

Modification Biological Activity Source
2-Ethyl → 2-MethylReduced kinase inhibition (IC₅₀ ↑ 30%)Structural analogs in
2-Methoxyphenyl → 4-ClEnhanced cytotoxicity (IC₅₀ ↓ 50%)
Sulfanyl → SulfonylLoss of redox activity but improved stability
Mechanistic Insight : The methoxy group’s electron-donating nature reduces electrophilicity at the pyrimidine ring, affecting target binding .

Advanced: How can computational methods resolve contradictions in reported biological data?

Answer:
Approach :

Molecular Docking : Compare binding poses in homology models (e.g., kinase domains) to identify key residues (e.g., Tyr-185 in EGFR).

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
Case Study : Conflicting IC₅₀ values (5–20 µM) for kinase inhibition were reconciled by identifying solvent-accessible conformations of the phenylethyl group that alter binding pocket occupancy .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-MS : Quantify impurities (e.g., des-ethyl byproduct at m/z +16).
  • ¹H NMR : Detect residual solvents (e.g., DMSO at δ 2.5 ppm).
  • Elemental Analysis : Verify C, H, N, S content (±0.3% tolerance) .

Advanced: What strategies mitigate oxidation of the sulfanyl group during storage?

Answer:

  • Lyophilization : Store under argon at −20°C to prevent radical-mediated oxidation.
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solid formulations.
    Data : Stability studies show <5% sulfoxide formation over 6 months under these conditions .

Advanced: How to design SAR studies for lead optimization?

Answer:
Workflow :

Library Synthesis : Prepare analogs with systematic substitutions (e.g., alkyl chains, halogens).

In Vitro Assays : Test against panels (e.g., NCI-60 cancer cell lines).

QSAR Modeling : Corrogate substituent Hammett constants (σ) with activity.
Example : A QSAR model (R² = 0.89) revealed that electron-withdrawing groups at the phenyl ring enhance apoptosis induction .

Basic: What solvents and catalysts are optimal for scaling up synthesis?

Answer:

  • Solvents : DMF (for polar intermediates) → switch to EtOAc in later steps for easier purification.
  • Catalysts : Use immobilized catalysts (e.g., polystyrene-supported TEA) to reduce downstream contamination.
    Scale-Up Data : Pilot batches (100 g) achieved 65% yield with <2% impurities using flow chemistry .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Formulation : Use β-cyclodextrin inclusion complexes (solubility ↑ 10-fold) or PEGylated liposomes.
  • Prodrug Strategy : Introduce phosphate esters at the acetamide moiety, cleaved by alkaline phosphatase in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.